Propyl 2-oxothiazolidine-3-carboxylate
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Overview
Description
Propyl 2-oxothiazolidine-3-carboxylate is a heterocyclic compound that belongs to the thiazolidine family It is characterized by a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2-oxothiazolidine-3-carboxylate typically involves the reaction of propylamine with 2-oxothiazolidine-3-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Propyl 2-oxothiazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various thiazolidine derivatives, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Propyl 2-oxothiazolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antioxidant properties and its ability to modulate cellular redox states.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions related to oxidative stress, such as myocardial infarction and hepatotoxicity
Mechanism of Action
The mechanism of action of propyl 2-oxothiazolidine-3-carboxylate involves its conversion to cysteine, a precursor of glutathione. Glutathione is a critical antioxidant that protects cells from oxidative damage. The compound enhances the cellular levels of glutathione, thereby exerting its protective effects against oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-Oxothiazolidine-4-carboxylic acid: Another thiazolidine derivative with similar antioxidant properties.
Oxazolidines: Compounds with a similar ring structure but containing oxygen instead of sulfur.
Thiazoles: Compounds with a similar sulfur-nitrogen ring but differing in their chemical properties and applications
Uniqueness
Propyl 2-oxothiazolidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to enhance glutathione levels makes it particularly valuable in research related to oxidative stress and related diseases .
Properties
Molecular Formula |
C7H11NO3S |
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Molecular Weight |
189.23 g/mol |
IUPAC Name |
propyl 2-oxo-1,3-thiazolidine-3-carboxylate |
InChI |
InChI=1S/C7H11NO3S/c1-2-4-11-6(9)8-3-5-12-7(8)10/h2-5H2,1H3 |
InChI Key |
AACNAMMZBVXXPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)N1CCSC1=O |
Origin of Product |
United States |
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